CSPD Substrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

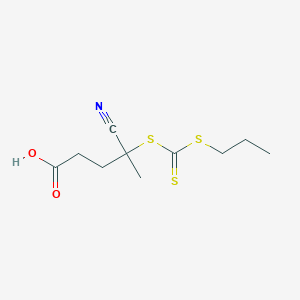

The compound known as Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate, commonly referred to as CSPD Substrate, is a chemiluminescent substrate for alkaline phosphatase. This compound is widely used in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), nucleic acid detection, and blotting techniques such as Western blotting and Southern blotting. The chemiluminescent properties of this substrate allow for highly sensitive detection of biomolecules through light emission.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate involves several key steps:

Formation of the spirodioxetane ring: This step typically involves the reaction of a suitable precursor with a peroxide under controlled conditions to form the spirodioxetane ring.

Introduction of the phosphate group: The phenyl phosphate moiety is introduced through a phosphorylation reaction, often using phosphoryl chloride or a similar reagent.

Final assembly: The final compound is assembled by coupling the spirodioxetane intermediate with the phenyl phosphate group under appropriate conditions.

Industrial Production Methods

Industrial production of Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate primarily undergoes the following types of reactions:

Dephosphorylation: Catalyzed by alkaline phosphatase, this reaction removes the phosphate group, leading to the formation of an intermediate that decomposes to emit light.

Oxidation: The spirodioxetane ring can undergo oxidation, which is a key step in the chemiluminescent reaction.

Common Reagents and Conditions

Alkaline phosphatase: This enzyme catalyzes the dephosphorylation reaction.

Buffer solutions: Typically, an alkaline buffer is used to maintain the optimal pH for the enzyme activity.

Oxidizing agents: These may be used in the synthesis and activation of the spirodioxetane ring.

Major Products

The major product of the chemiluminescent reaction is light, which is emitted as the intermediate decomposes. This light emission is used for the detection of biomolecules in various assays.

Wissenschaftliche Forschungsanwendungen

Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate has a wide range of applications in scientific research:

Chemistry: Used in assays to detect the presence of specific enzymes or other biomolecules.

Biology: Employed in Western blotting, Southern blotting, and other techniques to study proteins and nucleic acids.

Medicine: Utilized in diagnostic assays to detect disease markers.

Industry: Applied in quality control processes to ensure the presence or absence of specific biomolecules in products.

Wirkmechanismus

The mechanism of action of Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate involves the following steps:

Dephosphorylation: Alkaline phosphatase removes the phosphate group from the substrate.

Formation of an intermediate: The removal of the phosphate group leads to the formation of a metastable intermediate.

Light emission: The intermediate decomposes, releasing energy in the form of visible light. This light emission is detected using imaging systems such as X-ray film or luminescence imagers.

Vergleich Mit ähnlichen Verbindungen

Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate is often compared with other chemiluminescent substrates such as Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-bromo)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate (CDP-Star). While both compounds are used for similar applications, Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate is known for its higher sensitivity and faster time to peak light emission .

List of Similar Compounds

- Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-bromo)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate (CDP-Star)

- Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-fluoro)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate

- Disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-iodo)tricyclo[3.3.1.13,7]decan}-4-yl)phenyl phosphate

Eigenschaften

CAS-Nummer |

142849-53-4 |

|---|---|

Molekularformel |

C18H20ClNa2O7P |

Molekulargewicht |

460.8 g/mol |

IUPAC-Name |

disodium;[3-(1-chloro-3'-methoxyspiro[adamantane-4,4'-dioxetane]-3'-yl)phenyl] phosphate |

InChI |

InChI=1S/C18H22ClO7P.2Na/c1-23-18(12-3-2-4-15(7-12)24-27(20,21)22)17(25-26-18)13-5-11-6-14(17)10-16(19,8-11)9-13;;/h2-4,7,11,13-14H,5-6,8-10H2,1H3,(H2,20,21,22);;/q;2*+1/p-2 |

InChI-Schlüssel |

AASGHQHJTWUGDK-UHFFFAOYSA-L |

Kanonische SMILES |

COC1(C2(C3CC4CC2CC(C4)(C3)Cl)OO1)C5=CC(=CC=C5)OP(=O)([O-])[O-].[Na+].[Na+] |

Synonyme |

CSPD Substrate |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.